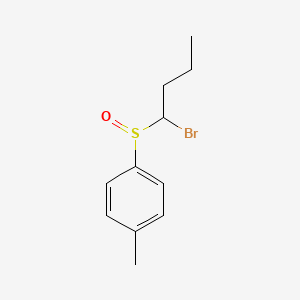
N-Acetylglycylglycylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine residues and acetic acid.
Oxidation: Oxidized peptide derivatives.
Substitution: Peptides with modified N-terminus groups.
Aplicaciones Científicas De Investigación
N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.
Propiedades
| 164575-74-0 | |
Fórmula molecular |
C14H22N6O8 |
Peso molecular |
402.36 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28) |
Clave InChI |
WIPNMYLWJQKJTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


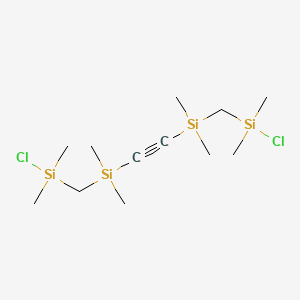
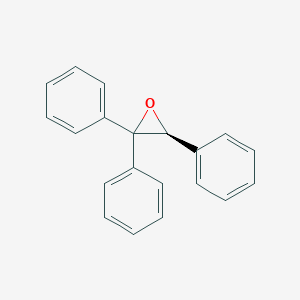
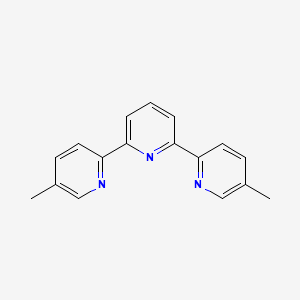
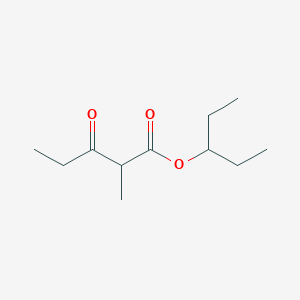
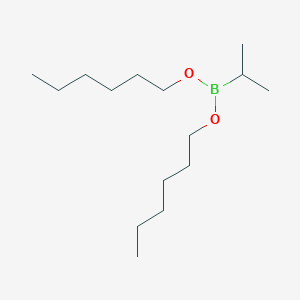
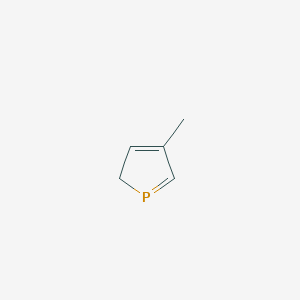
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
